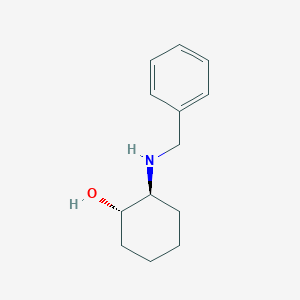

(1S,2S)-2-(benzylamino)cyclohexanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Enantioselective Synthesis Analysis

The synthesis of enantiomerically pure compounds is a critical aspect of medicinal chemistry. The paper titled "Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step" describes an efficient method to synthesize a key intermediate for CCR2 antagonists. The process involves an iodolactamization reaction, which is a pivotal step in obtaining the desired stereochemistry. This method showcases the importance of reaction mechanism understanding to improve the efficiency of the synthesis.

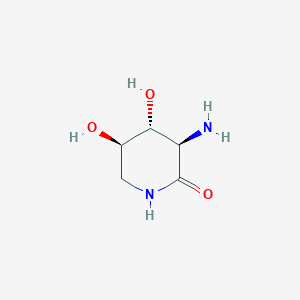

Molecular Structure Analysis

The molecular structure of compounds like "(1S,2S)-2-(benzylamino)cyclohexanol" is crucial for their biological activity. In the study "Synthesis and enantiomeric excess determination of (6S)-1-(trimethylsilyloxy)-6-(N-methyl-N-benzyloxycarbonylamino)-cyclohexene" , the authors achieved high regioisomeric and enantiomeric purity starting from a related compound. The determination of enantiomeric excess was performed using NMR with chiral shift reagents, highlighting the importance of stereochemistry in the synthesis of pharmacologically active compounds.

Chemical Reactions Analysis

The transformation of simple molecules into more complex structures often requires multiple steps. However, the paper "One-Step Synthesis of Cyclohexanone from Benzene with O2/H2 Catalyzed by Ruthenium Diaminodiphosphine Complex" demonstrates a one-step synthesis of cyclohexanone from benzene. This process combines hydroxylation and hydrogenation reactions, which typically require incompatible conditions, into a single "one-pot" synthesis using a ruthenium catalyst. This approach could potentially be applied to the synthesis of "(1S,2S)-2-(benzylamino)cyclohexanol" derivatives.

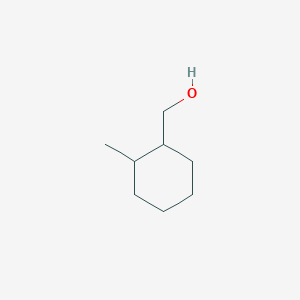

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of a compound is essential for its application in various fields. The reactivity of cyclohexanone derivatives is explored in the paper "Reactivity of ethanediyl S,S-acetals - 3. Ring aromatization in cyclohexanone derivatives: A novelty synthesis of 1,4-benzodithians" . The study reports a novel synthesis of 1,4-benzodithians through the aromatization of the cyclohexanone ring. This research could provide insights into the reactivity of similar compounds, such as "(1S,2S)-2-(benzylamino)cyclohexanol," and their potential to undergo ring transformations.

Applications De Recherche Scientifique

Scalable Synthesis of Cyclohexanone Derivatives

A study by Qinghong Zha et al. (2021) presents a scalable and low-cost synthesis route for a cyclohexanone-related bifunctional building block, which demonstrates the potential utility of related cyclohexanol derivatives in creating valuable chemical precursors under cost-effective and accessible conditions. This work underscores the versatility of cyclohexanol derivatives in synthesizing industrially relevant compounds (Zha et al., 2021).

Oxidation of Cyclohexane

Catalytic oxidation studies, such as the one conducted by A. Ribeiro et al. (2015), explore the oxidation of cyclohexane using a tetracopper(II) complex in an ionic liquid, highlighting advancements in cyclohexane oxidation methods towards the efficient production of cyclohexanol and cyclohexanone, which are crucial intermediates in the nylon production chain (Ribeiro et al., 2015).

Hydrodeoxygenation Research

The hydrodeoxygenation of aromatic compounds to benzene, as investigated by Yunhua Li et al. (2017), showcases the potential for efficient conversion processes relevant to the production of simpler hydrocarbons from more complex organic molecules. This research could inform processes related to the deoxygenation of benzylamino cyclohexanol derivatives (Li et al., 2017).

Synthesis and Catalytic Applications

Studies on the synthesis and catalytic applications of cyclohexane and benzylamine derivatives, like the work by E. Kolobova et al. (2019), delve into the reductive amination of cyclohexanone with benzylamine over gold-supported catalysts. This research is pertinent to understanding the chemical transformations involving benzylamino cyclohexanol derivatives for amine production (Kolobova et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

(1S,2S)-2-(benzylamino)cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNCYFUGUYIMEQ-STQMWFEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427548 |

Source

|

| Record name | (1S,2S)-2-(benzylamino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-2-(benzylamino)cyclohexanol | |

CAS RN |

322407-34-1 |

Source

|

| Record name | (1S,2S)-2-(benzylamino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B150799.png)

![N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide](/img/structure/B150814.png)

![1H-Pyrrolo[2,3-B]pyridine-5-methanamine](/img/structure/B150823.png)